molecular formula C23H21N7O B1682932 Tasosartan CAS No. 145733-36-4

Tasosartan

Cat. No.: B1682932
CAS No.: 145733-36-4
M. Wt: 411.5 g/mol
InChI Key: ADXGNEYLLLSOAR-UHFFFAOYSA-N
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Description

Tasosartan is a long-acting angiotensin II receptor blocker. It is primarily used in the treatment of essential hypertension. The compound works by blocking the angiotensin II type 1 receptor, which plays a crucial role in regulating blood pressure .

Biochemical Analysis

Biochemical Properties

Tasosartan is a selective, potent, orally active, and long-acting nonpeptide Angiotensin II type 1 (AT1) receptor antagonist . It interacts with the AT1 receptors in vascular smooth muscle and the adrenal gland . By blocking the angiotensin II (AT1) receptor, this compound ultimately causes vasodilation, reduced secretion of vasopressin (ADH), reduced production and secretion of aldosterone, amongst other actions leading to the combined effect of a reduction of blood pressure .

Cellular Effects

This compound exerts its effects on various types of cells, primarily those in the vascular smooth muscle and the adrenal gland . By blocking the angiotensin II (AT1) receptor, it influences cell function by causing vasodilation and reducing the secretion of vasopressin (ADH) and aldosterone .

Molecular Mechanism

This compound blocks the renin-angiotensin-aldosterone system (RAAS) at the level of the AT1 receptor that mediates most, if not all, of the important actions of Ang II . As angiotensin II is a vasoconstrictor, which also stimulates the synthesis and release of aldosterone, blockage of its effects results in decreases in systemic vascular resistance .

Temporal Effects in Laboratory Settings

It is known that this compound has a long duration of action, which has been attributed to its active metabolite, enolthis compound .

Dosage Effects in Animal Models

It is known that this compound is a potent and long-acting nonpeptide Angiotensin II type 1 (AT1) receptor antagonist .

Metabolic Pathways

This compound is involved in the renin-angiotensin-aldosterone system (RAAS), a crucial hormonal system in the regulation of blood pressure, fluid, and electrolyte balance . It blocks the system at the level of the AT1 receptor, which mediates most, if not all, of the important actions of Ang II .

Transport and Distribution

It is known that this compound binds reversibly to the AT1 receptors in vascular smooth muscle and the adrenal gland .

Subcellular Localization

It is known that this compound binds reversibly to the AT1 receptors in vascular smooth muscle and the adrenal gland , suggesting that it may be localized to these areas within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tasosartan involves several key steps. One of the primary methods includes the preparation of 8-(4’-benzyl bromide)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidine-7-one, which serves as a crucial intermediate . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This often includes the use of advanced purification techniques such as crystallization and chromatography to isolate this compound from impurities.

Chemical Reactions Analysis

Types of Reactions

Tasosartan undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form its corresponding oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a model compound in studying receptor-ligand interactions.

    Biology: Investigated for its effects on cellular signaling pathways.

    Medicine: Primarily used in the treatment of hypertension and heart failure.

    Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    Losartan: Another angiotensin II receptor blocker with a similar mechanism of action.

    Valsartan: Known for its high potency and long duration of action.

    Irbesartan: Used in the treatment of hypertension and diabetic nephropathy.

Uniqueness of Tasosartan

This compound is unique due to its long duration of action, attributed to its active metabolite enolthis compound . This makes it particularly effective in maintaining blood pressure control over an extended period.

Properties

IUPAC Name

2,4-dimethyl-8-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5,6-dihydropyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N7O/c1-14-18-11-12-21(31)30(23(18)25-15(2)24-14)13-16-7-9-17(10-8-16)19-5-3-4-6-20(19)22-26-28-29-27-22/h3-10H,11-13H2,1-2H3,(H,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXGNEYLLLSOAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC(=O)N(C2=NC(=N1)C)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40163148
Record name Tasosartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tasosartan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015439
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.25e-02 g/L
Record name Tasosartan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015439
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Tasosartan is a selective, potent, orally active and long-acting nonpeptide Angiotensin II type 1 (AT1) receptor antagonist. Tasosartan blocks the renin-angiotensin-aldosterone system (RAAS) at the level of the AT1 receptor that mediates most, if not all, of the important actions of Ang II. Tasosartan binds reversibly to the AT1 receptors in vascular smooth muscle and the adrenal gland. As angiotensin II is a vasoconstrictor, which also stimulates the synthesis and release of aldosterone, blockage of its effects results in decreases in systemic vascular resistance. AT1 receptor antagonists avoid the nonspecificity of the Ang I converting enzyme (ACE) inhibitors.
Record name Tasosartan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01349
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

145733-36-4
Record name Tasosartan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145733-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tasosartan [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145733364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tasosartan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01349
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tasosartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TASOSARTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48G92V856H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tasosartan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015439
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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